
1-(4-chloro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(4-chloro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Properties
CAS No. |
1326923-23-2 |
---|---|
Molecular Formula |
C11H10ClN3O2 |
Molecular Weight |
251.67 g/mol |
IUPAC Name |
1-(4-chloro-3-methylphenyl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10ClN3O2/c1-6-5-8(3-4-9(6)12)15-7(2)10(11(16)17)13-14-15/h3-5H,1-2H3,(H,16,17) |
InChI Key |
JBBSLHMNENMDJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole ring.
Introduction of the Chlorinated Aromatic Ring: The chlorinated aromatic ring can be introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(4-chloro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of other triazole derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The chlorinated aromatic ring and carboxylic acid group can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the methyl group on the aromatic ring.
1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but has a carboxamide group instead of a carboxylic acid group.
1-(4-chloro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-methanol: Similar structure but has a methanol group instead of a carboxylic acid group.
Uniqueness
1-(4-chloro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of its triazole ring, chlorinated aromatic ring, and carboxylic acid group. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Biological Activity
1-(4-chloro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and molecular weight of 253.67 g/mol. The presence of the triazole ring and the carboxylic acid group contributes to its unique biological properties.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of antitumor and antimicrobial effects.
Antitumor Activity
A study explored the synthesis and evaluation of several 1,2,4-triazole derivatives, including those similar to this compound. The results showed significant antiproliferative activity against cancer cell lines such as HeLa and Jurkat. The mechanism involves:
- Cell Cycle Arrest : Treated cells exhibited G2/M phase arrest, indicating disruption in normal cell cycle progression.
- Apoptosis Induction : Indicators of apoptosis such as mitochondrial depolarization and caspase activation were observed.
Table 1 summarizes the IC50 values for various derivatives in inhibiting tubulin polymerization, a critical process for cell division:
Compound | IC50 (µM) | Colchicine Binding (%) |
---|---|---|
1-(4-chloro-3-methylphenyl)-5-methyl-1H-triazole | 0.76 ± 0.1 | 86 ± 2 |
CA-4 (Reference) | 1.2 ± 0.1 | 87 ± 3 |
Other derivatives | Varies | Varies |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. Its mechanism includes:
- Inhibition of Bacterial Growth : Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
A specific case study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, yielding promising results with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics.
The biological activity of this compound is attributed to several mechanisms:
- Tubulin Binding : Similar to colchicine, this compound binds to tubulin and inhibits its polymerization.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to apoptosis in cancer cells.
Case Study 1: Antitumor Efficacy
In a controlled experiment involving human cancer cell lines, the compound was tested for its ability to induce apoptosis. Flow cytometry analysis revealed that concentrations above a certain threshold resulted in over 70% of cells entering the G2/M phase after 48 hours of treatment.
Case Study 2: Antimicrobial Testing
A series of tests against common bacterial strains demonstrated that the compound effectively inhibited bacterial growth at concentrations as low as 5 µg/mL. This suggests potential utility in developing new antimicrobial agents.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.